molecular formula C21H23NO3 B2721134 N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide CAS No. 2034558-34-2

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide

Cat. No. B2721134
CAS RN: 2034558-34-2
M. Wt: 337.419
InChI Key: WRHZVFGDCSICKP-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Dopamine Receptor Imaging Agents

Research into iodobenzamide analogues, specifically those with a benzofuran fused ring system, demonstrates the compound's potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. The study highlights a specific analogue, IBF, which shows high specificity and binding affinity to D-2 dopamine receptors, suggesting a possible application for imaging CNS dopamine receptors (R. Murphy et al., 1990).

Photocatalytic Degradation

Another study explores the use of titanium dioxide-loaded adsorbent supports for the photocatalytic degradation of propyzamide, a benzamide derivative. This research indicates the potential of such systems to enhance the rate of mineralization of organic pollutants, offering insights into environmental applications for similar compounds in water treatment technologies (T. Torimoto et al., 1996).

Organic Synthesis and Catalysis

The application of N-heterocyclic carbene in catalyzing nucleophilic substitution reactions for constructing benzopyrones and benzofuranones highlights the role of benzofuran derivatives in synthetic organic chemistry. This study illustrates the versatility of benzofuran compounds in facilitating the synthesis of complex organic molecules (Jinmei He et al., 2006).

Poly(ADP-ribose) Synthetase Inhibition

Investigations into benzamides substituted in the 3-position have identified them as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding suggests therapeutic research applications for benzofuran derivatives in developing inhibitors for this enzyme, which is implicated in several cellular processes including DNA repair and programmed cell death (M. R. Purnell & W. Whish, 1980).

Biosensor Development

The development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam using a novel modified electrode points to the application of benzofuran derivatives in biosensing technologies. This research underlines the potential for such compounds to enhance the performance of electrochemical sensors in biomedical analysis (H. Karimi-Maleh et al., 2014).

Antitumor Agents

A study on dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization highlights the therapeutic potential of benzofuran derivatives in cancer treatment. These compounds were found to exhibit cytotoxic activity against various cancer cell lines, particularly leukemia and breast cancer cells, suggesting their use in developing new anticancer therapies (L. Pieters et al., 1999).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(2)24-18-11-9-16(10-12-18)21(23)22-13-5-7-19-14-17-6-3-4-8-20(17)25-19/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVFGDCSICKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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